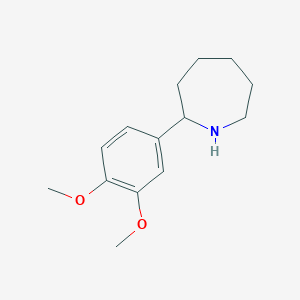

2-(3,4-Dimethoxyphenyl)azepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-8-7-11(10-14(13)17-2)12-6-4-3-5-9-15-12/h7-8,10,12,15H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAZQGANGIFJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCCCN2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Azepane and Its Derivatives

Established Synthetic Pathways for Azepane Ring Construction

The synthesis of the azepane scaffold, a core structural motif in many biologically active compounds, has been approached through several distinct and effective pathways. These methods range from metal-catalyzed annulations to chemoenzymatic strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Palladium and Lewis Acid-Catalyzed Decarboxylation and Annulation Approaches

The construction of azepane rings through annulation strategies, particularly [4+3] and [5+2] cycloadditions, represents a convergent and powerful approach. nih.govnih.gov A notable method involves the Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. nih.govresearchgate.net This reaction proceeds under mild conditions to produce densely substituted azepanones with high diastereoselectivity. nih.govnih.govresearchgate.net

Researchers have demonstrated that ytterbium triflate (Yb(OTf)₃) is an effective catalyst for this transformation, while an enantioselective version can be achieved using a copper triflate (Cu(OTf)₂) and trisoxazoline (Tox) ligand system. nih.govresearchgate.net This method is scalable and provides access to complex azepane structures in a single step. researchgate.net

Another advanced strategy is the Palladium (Pd) and Lewis Acid (LA) co-catalyzed decarboxylative [5+2] annulation. rsc.orgrsc.org This process utilizes vinyl cyclic carbonates as five-carbon synthons, which upon decarboxylation form a zwitterionic π-allyl palladium intermediate. rsc.orgresearchgate.net This intermediate then reacts with an in situ generated N-aryl formaldimine to exclusively form the seven-membered N-aryl azepane ring, avoiding the empirically favored [3+2] annulation pathway that would lead to a five-membered ring. rsc.orgrsc.org This reaction is distinguished by its mild conditions and the use of carbon dioxide as the sole byproduct. rsc.orgresearchgate.net

| Annulation Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| (4+3) Annulation | Yb(OTf)₃ | High diastereoselectivity, mild conditions. | nih.govresearchgate.net |

| Asymmetric (4+3) Annulation | Cu(OTf)₂ / (S)-CyTox Ligand | Enantioselective formation of azepanones. | nih.govresearchgate.net |

| [5+2] Decarboxylative Annulation | Pd(0) / Lewis Acid (e.g., B(C₆F₅)₃) | Exclusive formation of N-aryl azepanes; CO₂ byproduct. | rsc.orgrsc.org |

Cyclization Reactions from Amino Alcohol and Amino Acid Precursors

Classical yet effective, the cyclization of linear precursors such as amino alcohols and amino acids remains a cornerstone for azepane synthesis. nih.govrsc.org The intramolecular reductive amination of an amino ketone, which can be derived from an amino alcohol, is a common final step to form the azepane ring. nih.govacs.org For instance, a pentahydroxyazepane was synthesized via the hydrogenation of an amine precursor, which led to debenzylation and intramolecular reductive amination in a domino fashion. nih.govacs.org

Amino acids also serve as valuable starting materials. rsc.orgru.nl Ring-closing metathesis (RCM) of diene precursors derived from non-natural α-amino acids has been successfully employed to create unsaturated seven-membered lactams, which can be subsequently reduced to the corresponding azepanes. ru.nl Another approach involves the iron-catalyzed reductive amination of 6-aminohexanoic acid with various carbonyl compounds to yield a range of N-substituted azepanes. doi.org

| Precursor Type | Key Reaction | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Amino Alcohol | Intramolecular Reductive Amination | H₂, Palladium source (e.g., Pd/C) | Substituted Azepane | nih.govacs.org |

| α-Amino Acid Derivative | Ring-Closing Metathesis (RCM) | Ruthenium Alkylidene (e.g., Grubbs catalyst) | Unsaturated Azepane Lactam | ru.nl |

| 6-Aminohexanoic Acid | Reductive Amination | Iron(II) complex / H₂ | N-Substituted Azepane | doi.org |

Multi-step Syntheses Involving Phenolic and Amine Reactants

The synthesis of specifically substituted azepanes, such as those bearing a dimethoxyphenyl group, often requires multi-step sequences starting from basic phenolic and amine reactants. For the target compound, 2-(3,4-Dimethoxyphenyl)azepane, a plausible route would involve coupling the 3,4-dimethoxyphenyl moiety to a pre-formed azepane ring or, conversely, constructing the azepane ring onto a scaffold already containing the dimethoxyphenyl group.

One general strategy involves the reaction of anilines with 1,6-hexanediol, catalyzed by metal complexes, to form N-phenylazepanes. doi.org Adapting this, a derivative of 3,4-dimethoxyaniline (B48930) could theoretically be used. A more modular approach involves the synthesis of the azepane ring followed by N-arylation or C-arylation. For example, a 2-arylazepane can be formed in a one-pot sequence from azidomalonates through successive additions of triphenylphosphine, acrolein, and sodium borohydride (B1222165). doi.org

Stereoselective Formation and Regioselective Epoxide Opening Methodologies

Introducing chirality into the azepane ring often relies on stereoselective transformations, with regioselective epoxide opening being a key tactic. nih.govmdpi.com This method typically involves the ring-opening of a chiral epoxide with a nitrogen nucleophile, such as sodium azide (B81097), to install an amino group precursor with defined stereochemistry. mdpi.comacs.org The resulting azido (B1232118) alcohol can then be elaborated through further steps, including reduction of the azide and cyclization, to form the enantioenriched azepane. nih.gov

The regioselectivity of the epoxide opening—that is, whether the nucleophile attacks the more or less sterically hindered carbon—can be controlled by the choice of catalyst and reaction conditions. For example, the Sharpless asymmetric epoxidation of an allyl alcohol derived from D-glucose, followed by a highly regioselective epoxide ring-opening with sodium azide, is a powerful sequence for creating polyhydroxylated azepane analogues. acs.org Similarly, osmium-catalyzed tethered aminohydroxylation provides a method for installing the C-N bond with complete regio- and stereocontrol. nih.govacs.org

Olefin Cross-Metathesis and Reductive Amination for Optically Active Azepanes

A highly effective and modular two-stage strategy for synthesizing optically active annulated azepanes involves a sequence of olefin cross-metathesis followed by reductive amination. chemistryviews.orgresearchgate.net This pathway begins with an optically active cyclic α-allyl-β-oxoester. chemistryviews.org This starting material undergoes a ruthenium-catalyzed cross-metathesis reaction with a partner like acrylonitrile (B1666552) to introduce an ω-cyanoallyl side chain. chemistryviews.orgresearchgate.netresearchgate.net

The second stage involves a palladium-catalyzed hydrogenation. chemistryviews.orgresearchgate.net This single operation achieves multiple transformations: hydrogenation of the carbon-carbon double bond and the carbon-nitrogen triple bond (nitrile), followed by a spontaneous intramolecular reductive amination between the newly formed primary amine and the endocyclic carbonyl group. chemistryviews.orgresearchgate.net This final cyclization step stereoselectively yields the annulated azepane scaffold. chemistryviews.org This combination of reactions provides a robust route to chiral azepanes that can be further diversified. researchgate.net

Chemoenzymatic Strategies Utilizing Imine Reductases and Monoamine Oxidases

Biocatalysis offers a powerful and green alternative for the synthesis of chiral amines and their heterocyclic derivatives, including azepanes. nih.govnih.gov Imine reductases (IREDs) are particularly valuable enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones. nih.govnih.gov

Enantioenriched 2-aryl azepanes can be generated through the asymmetric reductive amination of a suitable ketone precursor using a panel of IREDs. nih.govresearchgate.netcapes.gov.br In some cases, the cyclic imine precursor exists in equilibrium with its ring-opened amino ketone form, and the IRED acts on this equilibrium mixture to produce the chiral cyclic amine. nih.gov Additionally, monoamine oxidases (MAOs) can be used in deracemization processes to obtain enantiopure azepanes from racemic mixtures. nih.govresearchgate.net

Recently, enzyme cascades combining a galactose oxidase (GOase) and an IRED have been designed to synthesize protected 3-aminoazepanes from readily available amino alcohol precursors derived from L-lysine. rsc.org This one-pot, two-enzyme approach provides excellent chiral control and avoids the use of harsh chemical reagents. rsc.org

| Enzyme Class | Reaction Type | Precursor | Key Advantage | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Prochiral Ketones / Cyclic Imines | High stereoselectivity for chiral amine synthesis. | nih.govnih.govresearchgate.net |

| Monoamine Oxidase (MAO) | Deracemization | Racemic Azepanes | Access to enantiopure compounds from racemates. | nih.govresearchgate.net |

| Galactose Oxidase (GOase) + IRED | Oxidation / Reductive Amination Cascade | Amino Alcohols | One-pot synthesis from simple, renewable feedstocks. | rsc.org |

Ring Expansion Strategies for Seven-Membered Heterocycles

The construction of the seven-membered azepane ring is a key challenge in the synthesis of these compounds. Ring expansion strategies have emerged as a powerful tool for accessing this heterocyclic system. mdpi.comrsc.org These methods often start from more readily available five- or six-membered ring precursors.

One notable strategy involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netmanchester.ac.uk This process, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. researchgate.netmanchester.ac.uk The nitro group is converted into a singlet nitrene, which initiates the skeletal rearrangement. researchgate.netmanchester.ac.uk A subsequent hydrogenolysis step yields the saturated azepane ring. researchgate.netmanchester.ac.uk This approach allows for the direct translation of the substitution pattern from the starting nitroarene to the final azepane product. manchester.ac.uk

Other ring expansion techniques include the reaction of N-sulfonyllactams with tert-butyl propiolate in the presence of n-butyl lithium and boron trifluoride diethyl etherate. mdpi.com Additionally, tandem Staudinger-aza-Wittig-mediated ring expansion from 6-azido sugars has been employed for the synthesis of polyhydroxylated azepanes. acs.org

| Starting Material | Reagents/Conditions | Product | Reference |

| Nitroarenes | Blue light, P(Oi-Pr)3, Et2NH; then H2, Pd/C | Substituted Azepanes | researchgate.netmanchester.ac.uk |

| N-Sulfonyllactams | tert-Butyl propiolate, n-BuLi, BF3·OEt2 | Azepine Derivatives | mdpi.com |

| 6-Azido Sugars | Staudinger-Aza-Wittig sequence | Polyhydroxyazepanes | acs.org |

| Olefinic Aziridines | NBS | Azepanes | rsc.org |

Synthesis of the 3,4-Dimethoxyphenyl Moiety and its Integration

The 3,4-dimethoxyphenyl group is a common feature in many biologically active compounds. Its synthesis and incorporation into the target molecule are crucial steps.

Derivations from Catechol and Related Precursors

Catechol and its derivatives serve as versatile starting materials for the synthesis of the 3,4-dimethoxyphenyl moiety. uni-duesseldorf.de The hydroxyl groups of catechol can be methylated to produce the desired dimethoxy functionality. reading.ac.uk For instance, 3,4-dimethoxybenzonitrile (B145638) can be synthesized from its corresponding catechol precursor, which can then be further elaborated. reading.ac.uk The protection of the catechol group, for example as a cyclic carbonate, can be a useful strategy during multi-step syntheses to avoid unwanted side reactions. mdpi.com

Eugenol (B1671780), a major component of clove oil, can also be utilized as a starting material. ijcea.orgresearchgate.net Through a series of reactions including methylation, isomerization, and oxidation, eugenol can be converted to 3,4-dimethoxybenzaldehyde (B141060), a key intermediate. ijcea.orgresearchgate.net

Methods for 3,4-Dimethoxybenzyl Cyanide and Analogous Intermediate Preparation

3,4-Dimethoxybenzyl cyanide is a valuable intermediate for the synthesis of various derivatives. One method for its preparation involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide. ijcea.org An alternative, safer method avoids the use of highly toxic cyanides by starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate. google.comwipo.int This compound undergoes decarboxylation, followed by an aldoxime reaction and dehydration to yield 3,4-dimethoxybenzyl cyanide. google.comwipo.int This process is more suitable for large-scale industrial production. google.comwipo.int

The reduction of 3,4-dimethoxybenzaldehyde with sodium borohydride produces 3,4-dimethoxybenzyl alcohol, which can then be halogenated and reacted with a cyanide source to form the benzyl (B1604629) cyanide. ijcea.orgresearchgate.net

| Starting Material | Key Transformation | Intermediate | Reference |

| Eugenol | Methylation, Isomerization, Oxidation | 3,4-Dimethoxybenzaldehyde | ijcea.orgresearchgate.net |

| 3,4-Dimethoxybenzyl alcohol | Halogenation, Cyanation | 3,4-Dimethoxybenzyl cyanide | ijcea.orgresearchgate.net |

| 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate | Decarboxylation, Aldoxime formation, Dehydration | 3,4-Dimethoxybenzyl cyanide | google.comwipo.int |

| 3,4-Dimethoxybenzonitrile | Deprotection with boron tribromide | 3,4-Dihydroxybenzonitrile | reading.ac.uk |

Advanced Coupling and Functionalization Techniques

To assemble the final this compound derivatives, various coupling and functionalization reactions are employed.

Aldol (B89426) Condensation and Propenone Linkage Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction used to create a propenone linkage. iitk.ac.inorgosolver.commagritek.com This reaction typically involves the condensation of an enolate with a carbonyl compound, leading to a β-hydroxy carbonyl product which can then be dehydrated to form an α,β-unsaturated ketone. vanderbilt.edulibretexts.org For example, (E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be synthesized via an aldol condensation between an azepane-derived ketone and 3,4-dimethoxybenzaldehyde under basic conditions. smolecule.com The reaction is often driven to completion by the formation of the stable, conjugated enone system. libretexts.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybrids

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This "click" reaction has been utilized to create hybrid molecules containing both an azepane and a triazole ring. For instance, an azepane with a pendent alkyne group can be reacted with an azide-functionalized 3,4-dimethoxyphenyl moiety (or vice versa) in the presence of a copper(I) catalyst to form the desired triazole-linked hybrid. science.govrsc.org This methodology has been used to synthesize a variety of complex molecules, including chroman/catechol hybrids with triazole linkers. nih.gov

Pummerer-Type Cyclization in Benzazepine Synthesis

The construction of the benzazepine ring system, a core structural feature of this compound, can be effectively achieved through a modified Pummerer reaction. This powerful electrophilic cyclization utilizes an in-situ generated thionium (B1214772) ion from a sulfinyl precursor under acidic conditions to react with a nucleophilic aromatic ring. clockss.org

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines has been successfully demonstrated via the cyclization of N-arylmethyl-N-(3-phenylsulfinylpropyl)formamides. clockss.orgcrossref.org The reaction is typically promoted by trifluoroacetic anhydride (B1165640) (TFAA). Research has shown that the efficiency of this cyclization is highly dependent on the electronic nature of the aromatic ring. clockss.orgresearchgate.net

Two primary methods have been established:

Method A: Utilizes trifluoroacetic anhydride (TFAA) as the sole reagent. This method is highly effective at room temperature when the aromatic ring is sufficiently electron-rich. clockss.org

Method B: Employs a combination of TFAA and boron trifluoride diethyl etherate (BF₃·Et₂O). This method is necessary for substrates with less nucleophilic aromatic rings, as the Lewis acid (BF₃·Et₂O) enhances the cyclization process. clockss.orgjst.go.jp

The presence of electron-donating groups, such as methoxy (B1213986) (OMe) groups, on the aromatic ring significantly activates it towards the electrophilic attack by the Pummerer intermediate, facilitating the ring closure. clockss.orgresearchgate.net For instance, the synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, a key precursor, is effectively accomplished using this methodology. clockss.org Conversely, substrates lacking these activating groups fail to cyclize and result in complex mixtures when treated with TFAA alone. clockss.org

The general process involves the treatment of the sulfoxide (B87167) substrate with the reagent system in a solvent like benzene at room temperature. The resulting N-formyl-phenylsulfanyl-benzazepine can then undergo reductive desulfurization using reagents like nickel(II) chloride and sodium borohydride to yield the N-formyl-benzazepine. Subsequent deprotection via alkaline hydrolysis or reduction with lithium aluminium hydride affords the desired benzazepine or its N-methyl derivative, respectively. clockss.org

Table 1: Pummerer-Type Cyclization of N-Arylmethyl-N-(3-phenylsulfinylpropyl)formamides (5a-d) to Benzazepines (6a-d) Data sourced from research on the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines. clockss.org

| Substrate (Sulfoxide) | Reagent | Additive | Time (h) | Product | Yield (%) |

| 5a (7,8-Dimethoxy) | TFAA | None | 4 | 6a | 56 |

| 5a (7,8-Dimethoxy) | TFAA | BF₃·Et₂O | 1.5 | 6a | 66 |

| 5b (6,8-Dimethoxy) | TFAA | None | 2 | 6b | 13 |

| 5b (6,8-Dimethoxy) | TFAA | BF₃·Et₂O | 1 | 6b | 61 |

| 5c (6,9-Dimethoxy) | TFAA | None | 12 | 6c | b) |

| 5c (6,9-Dimethoxy) | TFAA | BF₃·Et₂O | 4 | 6c | 45 |

| 5d (8-Methoxy) | TFAA | None | 18 | 6d | 13 |

| 5d (8-Methoxy) | TFAA | BF₃·Et₂O | 3 | 6d | 78 |

| a) All reactions were conducted in benzene at room temperature. | |||||

| b) No characterizable products were obtained. |

Industrial Production and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of a compound like this compound requires careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and environmentally benign. While specific large-scale synthesis routes for this exact molecule are not widely published, general principles of process chemistry and scalable synthesis provide a framework for its potential industrial production. researchgate.netmdpi.com

Key considerations for scalability include:

Route Optimization: A practical and scalable synthesis route is paramount. This often involves developing a concise process with a minimal number of steps. For instance, the development of a scalable synthesis for a selective PDE-V inhibitor was achieved by designing a one-step Negishi cross-coupling reaction, which allowed for kilogram-scale production. researchgate.net

Purification Methods: Avoiding chromatographic purification is a critical goal in industrial production due to the high cost associated with solvents, silica (B1680970) gel, and labor, as well as the generation of significant waste. Developing procedures that yield a crude product of high purity, which can be purified by crystallization or distillation, is highly desirable. researchgate.net

Reagent Selection and Safety: The choice of reagents is crucial. For industrial applications, preference is given to materials that are inexpensive, readily available, and have a lower hazard profile. For example, a method for synthesizing the precursor 3,4-dimethoxyphenyl acetonitrile (B52724) was developed to avoid the use of highly toxic cyanides, making it more suitable for industrial mass production. google.comgoogle.com This process involves a decarboxylation followed by an aldoxime formation and dehydration, which is described as having a simple reaction procedure and improved yield. google.comgoogle.com

Process Control and Automation: On-line monitoring techniques, such as FT-IR, can be vital for process research and development, allowing for real-time tracking of reaction progress and ensuring consistency between batches. researchgate.net

Modern Manufacturing Technologies: The implementation of advanced techniques such as continuous flow reactors can offer significant advantages for industrial production. These systems can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous materials at any given time, and allow for more consistent product quality.

For a molecule like this compound, a scalable synthesis would likely involve a convergent approach, where the dimethoxyphenyl and azepane moieties are synthesized separately and then coupled. The industrial synthesis of precursors, such as those derived from 3,4-dimethoxyphenylacetic acid or related compounds, would be optimized for cost and efficiency. The cyclization step to form the azepane ring would be designed to avoid difficult workups and purifications, potentially through a robust method like the Pummerer-type cyclization discussed previously, but adapted with more industrially compatible reagents and conditions.

Chemical Reactivity and Mechanistic Studies of 2 3,4 Dimethoxyphenyl Azepane

Fundamental Reaction Types and Transformations

The chemical behavior of 2-(3,4-Dimethoxyphenyl)azepane is primarily influenced by its key structural components: the nucleophilic secondary amine integrated into the seven-membered azepane ring and the electron-rich 3,4-dimethoxyphenyl substituent. These features allow the molecule to participate in a range of chemical transformations, including oxidation, reduction of precursors, and substitution reactions.

The this compound molecule possesses multiple sites susceptible to oxidation. The secondary amine of the azepane ring and the activated aromatic system are the primary loci for such reactions. The dimethoxyphenyl group, being electron-rich, can be oxidized to a quinone derivative under appropriate conditions. In related heterocyclic systems, such as tetrahydroisoquinolines bearing similar substituents, copper-catalyzed aerobic oxidation has proven effective for dehydrogenation to form the corresponding aromatic isoquinolines. acs.org This suggests that the azepane ring could potentially be oxidized to an unsaturated azepine.

A variety of oxidizing agents can be employed to effect these transformations. Common laboratory reagents like potassium permanganate (B83412) and chromium trioxide are known to oxidize similar functional groups. Furthermore, modern methods may utilize air as a green oxidant in the presence of a suitable catalyst, such as copper(II) bromide (CuBr₂), which is effective for the oxidation of related nitrogen-containing heterocycles. acs.org

Table 1: Potential Oxidation Reactions and Reagents (This table is generated based on known reactions of related functional groups and heterocyclic systems.)

| Reaction Type | Potential Reagent(s) | Substrate Site | Potential Product(s) |

|---|---|---|---|

| Dehydrogenation | CuBr₂ / Air, Palladium on Carbon (Pd/C) | Azepane Ring | 2-(3,4-Dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-azepine |

| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA), Hydrogen Peroxide (H₂O₂) | Azepane Nitrogen | This compound N-oxide |

As the azepane ring in this compound is fully saturated, it is generally resistant to reduction. However, reduction reactions are fundamental in the synthesis of azepanes from unsaturated precursors like azepines or their lactam analogues. Catalytic hydrogenation is a standard method for converting unsaturated azepine rings into saturated ones. For instance, various 2,3,4,7-tetrahydro-1H-azepine derivatives are readily reduced to their corresponding azepanes using hydrogen gas with a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov

Furthermore, in the synthesis of many substituted azepanes, a common strategy involves the reduction of an azepane lactam (a cyclic amide). Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for converting the lactam carbonyl group into a methylene (B1212753) group, thus forming the final azepane ring. nih.gov

Table 2: Reduction Reactions for Azepine Precursors and Related Structures (This table is generated based on known reactions for the synthesis and modification of azepane rings.)

| Precursor/Related Compound | Reducing Agent(s) | Reaction Type | Product | Citation |

|---|---|---|---|---|

| Substituted 2,3,4,7-tetrahydro-1H-azepine | H₂, Pd/C or PtO₂ | Catalytic Hydrogenation | Substituted Azepane | nih.gov |

Substitution reactions can occur at two main sites on the this compound molecule: the azepane nitrogen and the aromatic ring. The secondary amine is nucleophilic and readily undergoes reactions like N-alkylation and N-acylation. The dimethoxyphenyl ring, activated by two electron-donating methoxy (B1213986) groups, is susceptible to electrophilic aromatic substitution.

Catalysis is often crucial for these transformations. Copper- and palladium-based catalysts are extensively used to facilitate the formation of C-N bonds, which is a key step in the synthesis of N-arylated azepane and azepine derivatives. researchgate.net For the synthesis of related benzo[c]azepines, solid acid catalysts like tungstophosphoric acid have been employed to promote efficient cyclization. Phase transfer catalysts have also been utilized to facilitate the N-alkylation of azepine systems under basic conditions. nih.gov

Table 3: Potential Substitution Reactions and Catalysts (This table is generated based on known reactions of secondary amines and activated aromatic rings.)

| Reaction Type | Reagent(s) | Catalyst(s) | Site of Substitution | Potential Product(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Azepane Nitrogen | 1-Alkyl-2-(3,4-dimethoxyphenyl)azepane |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N) | Azepane Nitrogen | 1-Acyl-2-(3,4-dimethoxyphenyl)azepane |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | - | Dimethoxyphenyl Ring | 2-(4,5-Dimethoxy-2-nitrophenyl)azepane |

Reduction Reactions and Corresponding Reducing Agents

Investigation of Reaction Mechanisms

Understanding the mechanisms underlying the formation and reactivity of the azepane ring is crucial for the rational design of synthetic routes and the prediction of chemical behavior.

The construction of the seven-membered azepane ring can follow complex mechanistic routes. In the synthesis of fused tetrazolo azepanes, quantum chemical studies have identified a "pseudo-concerted" mechanism for the key intramolecular cycloaddition step. rsc.orgresearchgate.net Unlike a true concerted reaction where all bonds are formed simultaneously, a pseudo-concerted process involves asynchronous bond formation. rsc.org

Computational analysis of the formation of a tetrazole fused to an azepane ring from an azido (B1232118) nitrile precursor showed that the C–N bond of the azepane ring forms earlier in the transition state than the N–N bond of the tetrazole ring. rsc.orgresearchgate.net This asynchronous, yet single-step, cyclization highlights the intricate nature of forming seven-membered heterocyclic rings. rsc.orgresearchgate.net

Enaminonitriles are highly valuable intermediates in heterocyclic synthesis due to their dual electronic nature, possessing both a nucleophilic enamine moiety and an electrophilic nitrile group. rsc.org This functionality allows for their use in constructing diverse ring systems, including azepines. researchgate.net

The synthesis of azepine derivatives can be achieved through various reactions of enaminonitrile precursors. researchgate.net For instance, the reaction of an enaminonitrile with hydrazine (B178648) can lead to a 1,2,4-triazepine derivative through nucleophilic addition to the nitrile group followed by cyclization. researchgate.net In other synthetic schemes, the amino group of the enaminonitrile is first displaced by a dinucleophile like hydrazine or hydroxylamine. rsc.org The subsequent intramolecular cyclization can occur at either the nitrile or another electrophilic site, with the reaction pathway being controlled by the specific conditions, leading to a variety of heterocyclic products. rsc.org This demonstrates the utility of enaminonitriles as electrophilic synthons for building the azepine framework.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-triazepine |

| 2-(3,4-Dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-azepine |

| This compound N-oxide |

| 2-(4,5-Dimethoxy-2-nitrophenyl)azepane |

| 2-(Azepan-2-yl)benzo-1,4-quinone |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) |

| Chromium trioxide |

| Copper(II) bromide (CuBr₂) |

| Hydrazine |

| Hydrogen Peroxide (H₂O₂) |

| Hydroxylamine |

| Lithium aluminum hydride (LiAlH₄) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Nitric acid (HNO₃) |

| Palladium on Carbon (Pd/C) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Platinum oxide (PtO₂) |

| Potassium carbonate (K₂CO₃) |

| Potassium permanganate |

| Sulfuric acid (H₂SO₄) |

| Triethylamine (Et₃N) |

Carbon-Nitrogen Bond Cleavage Pathways

The cleavage of the carbon-nitrogen (C-N) bond within the azepane ring is a critical transformation that can lead to a variety of functionalized linear amines or rearranged heterocyclic structures. While specific studies on this compound are not extensively detailed in the literature, mechanistic insights can be drawn from related nitrogen-containing heterocycles. The cleavage of C-N bonds in cyclic amines can be initiated through several pathways, including reductive, oxidative, or transition-metal-catalyzed processes.

In related systems, such as aziridines, C-N bond cleavage is a well-established ring-opening mechanism. sioc-journal.cn For larger rings like azepanes, such cleavage typically requires specific activation. For instance, N-activation, through the formation of an N-oxide or quaternization, can render the adjacent carbon atoms more susceptible to nucleophilic attack, leading to ring opening. Meisenheimer rearrangement of N-oxides of related tetrahydroisoquinolines has been shown to yield 2,3-benzoxazepine derivatives, a process involving N-O bond cleavage that highlights the reactivity of activated nitrogen heterocycles. researchgate.net

Another plausible pathway involves reductive cleavage. The use of strong reducing agents like lithium aluminum hydride could potentially induce C-N bond scission, although this is generally less facile than the cleavage of amide or ester bonds. In the synthesis of related 2-benzazepines, the final step involves the reductive cleavage of a nitrogen-nitrogen (N-N) bond to yield the free amine, demonstrating that bond scission involving a nitrogen atom is a key synthetic step in forming such seven-membered rings. researchgate.net Similarly, transition metal catalysis offers a powerful tool for C-N bond manipulation. While often used for C-N bond formation, catalysts based on palladium, rhodium, or nickel can also mediate cleavage under specific conditions, often proceeding through an oxidative addition mechanism.

Radical Species Formation and Subsequent Transformations

The generation of radical species from this compound opens up unique avenues for chemical transformations. Nitrogen-centered radicals (NCRs) are key intermediates in modern synthetic chemistry. mdpi.com For the azepane moiety, an NCR could be generated at the nitrogen atom through single-electron transfer (SET) processes, often initiated by photoredox catalysts or transition metals. mdpi.com

Once formed, the nitrogen-centered radical can undergo several transformations:

Hydrogen Atom Transfer (HAT): A 1,5-hydrogen atom transfer from a carbon atom within the ring to the nitrogen radical is a common pathway. This would transform the initial NCR into a more stable carbon-centered radical (CCR) at a specific position on the azepane ring. mdpi.com

Intramolecular Cyclization: If appropriate unsaturated moieties are present elsewhere in the molecule, the radical could initiate an intramolecular cyclization.

Ring Opening: The radical could induce cleavage of an adjacent C-C bond, a process known as β-scission, leading to a ring-opened species. mdpi.com

Studies on the radical bicyclization of enynes to form azepinone scaffolds (a related ketone derivative of azepane) illustrate the power of radical chemistry in constructing these ring systems. nih.gov In these reactions, an external radical source initiates a cascade that ultimately forms the seven-membered ring. nih.gov This suggests that, in reverse, a radical generated on the azepane ring could trigger subsequent fragmentation or rearrangement reactions. For example, the generation of an iminyl radical from ketoxime ester derivatives, followed by C-C bond cleavage, is a documented strategy for producing carbon radicals that can participate in further reactions. mdpi.com

Advanced Studies on Selectivity and Yield Optimization

Modern synthetic chemistry places a strong emphasis on optimizing reactions to achieve high selectivity and yield. For the synthesis of complex molecules like substituted azepanes, advanced strategies such as photoenzymatic and stereoselective methods are employed.

A one-pot photoenzymatic route has been successfully applied to the synthesis of chiral N-Boc-4-amino/hydroxy-azepane, a structurally related compound. acs.org This approach combines a photochemical C-H oxyfunctionalization step with a highly stereoselective enzymatic transamination or reduction. acs.org This method achieves excellent conversions and enantiomeric excess, highlighting the potential for highly selective synthesis. acs.org Optimization of such a process involves fine-tuning various parameters.

Table 1: Optimization of a Photoenzymatic Synthesis of Chiral Azepane Derivatives acs.org

| Entry | Biocatalyst | Product | Conversion (Photochemical Step) | Conversion (Biocatalytic Step) | Overall Yield | Enantiomeric Excess (ee) |

| 1 | ATA-256 | (S)-4-amino-azepane | >90% | >80% | 40% | >99% |

| 2 | ATA-234 | (R)-4-amino-azepane | >90% | >80% | 45% | >99% |

| 3 | KRED-P1-H08 | (S)-4-hydroxy-azepane | >90% | >90% | 45% | >99% |

| 4 | KRED-P2-C02 | (R)-4-hydroxy-azepane | >90% | >90% | 42% | >99% |

| Data derived from a study on the one-pot photoenzymatic conversion of N-Boc-azepane. Conversions and yields are for the formation of the final protected chiral products. acs.org |

Control over stereochemistry is also achieved using chiral auxiliaries. A highly stereoselective synthesis of trans-3,4-disubstituted-2-benzazepines was developed using a proline-derived chiral auxiliary (SAMP). researchgate.net This method yielded the desired products with a diastereomeric excess (de) of ≥ 96%, demonstrating precise control over the formation of multiple stereogenic centers. researchgate.net Such methodologies are crucial for producing enantiomerically pure compounds for various applications.

Precursors and Intermediate Analysis in this compound Synthesis

The synthesis of this compound relies on the strategic assembly of its core components: the azepane ring and the 3,4-dimethoxyphenyl substituent. A plausible synthetic route would involve the formation of the azepane ring through cyclization and the introduction of the aromatic group via a coupling reaction.

Key precursors for such a synthesis would include:

A source for the 3,4-dimethoxyphenyl group: This is often a commercially available compound like 3,4-dimethoxybenzaldehyde (B141060), 3,4-dimethoxyphenylboronic acid, or a related halide. pensoft.net

A linear precursor for the azepane ring: This could be a dihaloalkane or an amino alcohol that can undergo intramolecular cyclization.

An alternative advanced strategy could involve the ring expansion of a smaller heterocycle. For example, methyl 3-(3,4-dimethoxyphenyl)-2H-azirine-2-carboxylate has been synthesized and characterized. mdpi.com Azirine intermediates can be valuable precursors in cycloaddition reactions or ring-expansion protocols to access larger heterocyclic systems.

The analysis and characterization of these precursors and any isolated intermediates are essential to confirm their structure and purity. This is typically accomplished using a combination of spectroscopic and spectrometric techniques.

Table 2: Potential Precursors and Intermediates with Analytical Characterization Data

| Compound Name | Potential Role | Analytical Data (from related compounds) | Reference |

| 3,4-Dimethoxybenzaldehyde | Precursor | Used in the synthesis of chalcones which are precursors to pyrazolines. | nih.gov |

| Methyl 3-(3,4-dimethoxyphenyl)-2H-azirine-2-carboxylate | Precursor/Intermediate | ¹H NMR (CDCl₃, 400 MHz): δ 7.46–7.42 (m, 2H), 7.02 (d, 1H), 3.98 (s, 3H), 3.97 (s, 3H), 3.75 (s, 3H), 2.84 (s, 1H). ¹³C NMR (CDCl₃, 100 MHz): δ 172.3, 157.5, 153.8, 149.7, 125.4, 114.6, 111.6, 111.1, 56.18, 56.17, 52.2, 29.6. HRMS (ESI-TOF): [M+Na]⁺ found 258.0743. | mdpi.com |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Auxiliary | Used to form SAMP-hydrazone intermediates for asymmetric synthesis of benzazepines. | researchgate.net |

| 3,4-Dimethoxyphenylboronic acid | Precursor | Used in Suzuki coupling reactions to introduce the dimethoxyphenyl group. |

Structural Elucidation and Spectroscopic Characterization of 2 3,4 Dimethoxyphenyl Azepane and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a compound like 2-(3,4-Dimethoxyphenyl)azepane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for complete structural assignment. mdpi.commdpi.com

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

Proton (¹H NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 3,4-dimethoxyphenyl group and the aliphatic protons of the azepane ring.

Aromatic Protons: The three protons on the phenyl ring typically appear as a set of multiplets in the range of δ 6.8–7.2 ppm. asianpubs.org

Methoxy (B1213986) Protons: Two sharp singlets, each integrating to three protons, are expected around δ 3.8-3.9 ppm, corresponding to the two methoxy (OCH₃) groups. asianpubs.orgresearchgate.net

Azepane Protons: The protons on the seven-membered ring, being aliphatic and conformationally flexible, would resonate upfield. beilstein-journals.org The proton at the C2 position, adjacent to both the nitrogen and the aromatic ring, would appear as a distinct multiplet. The other methylene (B1212753) (CH₂) protons on the azepane ring (positions 3 through 7) would likely appear as a series of complex, overlapping multiplets between δ 1.5 and δ 3.5 ppm. psu.edu The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. asianpubs.org

Carbon-13 (¹³C NMR): The ¹³C NMR spectrum provides complementary data, confirming the carbon skeleton.

Aromatic Carbons: Signals for the six carbons of the phenyl ring are expected in the δ 110–150 ppm region. The two carbons bearing the methoxy groups would be found further downfield (approx. δ 148-150 ppm). researchgate.net

Methoxy Carbons: The two methoxy group carbons would appear as sharp signals around δ 55-56 ppm. nih.gov

Azepane Carbons: The six carbons of the azepane ring would resonate in the aliphatic region (δ 20–60 ppm). The C2 carbon, being attached to the nitrogen and the phenyl ring, would be the most downfield of the aliphatic signals. mdpi.com

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. researchgate.netchem-soc.si

| Assignment | Expected ¹H NMR Shift (δ ppm) | Expected ¹³C NMR Shift (δ ppm) |

| Aromatic CH | 6.8 - 7.2 (m, 3H) | 110 - 125 |

| Aromatic C-O | - | 148 - 150 |

| Aromatic C-C(Azepane) | - | 130 - 135 |

| OCH₃ | 3.8 - 3.9 (s, 6H) | 55 - 56 |

| Azepane C2-H | 3.5 - 4.0 (m, 1H) | 55 - 65 |

| Azepane CH₂ | 1.5 - 3.5 (m, 10H) | 25 - 50 |

| Azepane N-H | Variable (br s, 1H) | - |

Note: (s) singlet, (m) multiplet, (br s) broad singlet. Shifts are referenced to a standard internal solvent signal.

2D NMR experiments are crucial for unambiguously assigning the complex signals, particularly for the conformationally flexible azepane ring. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to establish the sequence of protons around the azepane ring by showing correlations between adjacent CH₂ groups (e.g., H2/H3, H3/H4, etc.). It would also confirm the coupling patterns within the aromatic ring. mdpi.commdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). It allows for the definitive assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For example, the aromatic proton signals between δ 6.8-7.2 ppm would correlate to the carbon signals between δ 110-125 ppm. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the C2 proton of the azepane ring and the ipso-carbon of the phenyl ring, confirming the point of attachment. mdpi.com

Proton (1H NMR) and Carbon-13 (13C NMR) Techniques

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, allowing for the calculation of a unique elemental composition. mdpi.comnih.gov

For this compound (Molecular Formula: C₁₄H₂₁NO₂), HRMS would confirm the exact mass. The fragmentation pattern observed in the mass spectrum provides structural clues. Expected fragmentation would include the loss of the dimethoxyphenyl moiety or cleavage of the azepane ring. nih.gov

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight (Nominal) | 235 |

| Exact Mass (Calculated) | 235.15723 |

| Expected Key Fragments (m/z) | [M-H]⁺, loss of methoxy groups, cleavage yielding dimethoxyphenyl fragments (e.g., m/z 151) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chem-soc.si For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. wisdomlib.org

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the secondary amine. asianpubs.org

C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹ for the C-H bonds on the phenyl ring.

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) for the C-H bonds of the azepane ring and methoxy groups. mdpi.com

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

C-O Stretch (Ether): Strong, characteristic peaks for the aryl-alkyl ether linkages of the methoxy groups, typically found in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions.

C-N Stretch: A peak in the 1180-1360 cm⁻¹ region.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the proposed molecular formula (C₁₄H₂₁NO₂). A close match between the found and calculated values serves as strong evidence for the compound's purity and empirical formula. researchgate.netchem-soc.simdpi.com

| Element | Theoretical Percentage (%) |

| Carbon (C) | 71.45 |

| Hydrogen (H) | 9.00 |

| Nitrogen (N) | 5.95 |

| Oxygen (O) | 13.60 |

Comprehensive Spectroscopic Characterization Protocols

A comprehensive protocol for the structural elucidation of this compound involves a synergistic application of the above techniques. nih.govresearchgate.net The process begins with MS and elemental analysis to confirm the molecular formula and purity. Subsequently, IR spectroscopy identifies the key functional groups. Finally, a detailed series of 1D and 2D NMR experiments are performed to piece together the complete molecular structure, assigning every proton and carbon and confirming the connectivity between the azepane ring and the dimethoxyphenyl substituent. mdpi.com This multi-faceted approach ensures an accurate and irrefutable structural determination.

Molecular Interactions and Biological Target Engagement Studies

Investigation of Molecular Targets and Pathways

The structural features of 2-(3,4-Dimethoxyphenyl)azepane, particularly the azepane ring and the dimethoxyphenyl group, suggest its potential to interact with a range of biological molecules, including enzymes and receptors.

The investigation into this compound reveals that it interacts with various enzymes and receptors, thereby influencing their activity. The presence of the 3,4-dimethoxyphenethyl moiety is significant as it facilitates electron-rich aromatic interactions, which are crucial for processes like π-stacking within receptor binding sites. While specific quantitative binding data for this compound is not extensively detailed in the available literature, the general consensus points towards its capacity for such molecular interactions. The study of related compounds often involves radioligand binding assays to determine binding affinities at specific receptor sites.

There is evidence to suggest that this compound has the potential to modulate neurotransmitter receptors. Neurotransmitters are essential chemical messengers that regulate signaling between nerve cells. Their receptors, which can be located on the surface of neurons either before (presynaptic) or after (postsynaptic) the synaptic cleft, are crucial for controlling neurotransmission. The activation of these receptors can lead to either inhibitory or excitatory responses within the central nervous system. Modulation of these receptors by external compounds can therefore significantly impact neuronal function. For instance, compounds can alter neurotransmission by binding to receptors for key neurotransmitters such as acetylcholine, which is involved in memory and learning, or glutamate, which plays a role in cognitive functions.

The biological activity of compounds like this compound is often attributed to their ability to act as enzyme inhibitors or receptor modulators. As modulators, they can function as agonists, which activate receptors, or antagonists, which block them. For example, a structurally similar compound, 2-(3,4-dichlorophenyl)-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one, has been identified as a σ1 receptor antagonist. This suggests that modifications to the phenyl ring can significantly influence the compound's activity at specific receptors. Furthermore, related molecular structures have been noted for their potential to inhibit enzymes such as carbonic anhydrase.

Proteomics is a powerful field of research used to study proteins on a large scale, including their expression, modifications, and interactions. Understanding the complex networks of protein-protein interactions is key to deciphering cellular processes and disease mechanisms. Techniques such as mass spectrometry-based proteomics allow for the unbiased, global study of changes in these interactions in response to various conditions.

Methods like immunoprecipitation (IP) followed by mass spectrometry (IP-MS) are used to identify protein interactions. In these experiments, a specific protein is pulled down from a sample, bringing its interaction partners with it. These partners can then be identified by mass spectrometry. Crosslinking is another technique used to stabilize transient or weak protein-protein interactions, making them easier to detect and analyze. While these proteomic approaches are highly applicable for identifying the protein targets of a compound like this compound, specific studies utilizing these methods for this particular compound are not detailed in the reviewed literature.

Sigma receptors, which are classified into σ1 and σ2 subtypes, have emerged as important drug targets. Research has shown that compounds with a dimethoxy-substituted structure can exhibit high affinity for the sigma-2 (σ2) receptor. For instance, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have shown excellent binding affinities and selectivity for the σ2 receptor.

While specific binding data for this compound is limited, studies on closely related compounds provide valuable insights. For example, replacing the dimethoxyphenyl group with a dichlorophenyl group on a similar molecular backbone resulted in a compound with high affinity for the σ1 receptor and excellent selectivity over the σ2 receptor.

Table 1: Sigma Receptor Binding Affinities of a Structurally Related Compound (Compound 54) Data for 2-(3,4-dichlorophenyl)-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (fold) |

|---|---|---|

| σ1 Receptor | 1.4 ± 0.1 nM | 1366-fold over σ2 |

| σ2 Receptor | 1912 ± 210 nM |

This data highlights how substitutions on the phenyl ring are a critical determinant of binding affinity and selectivity at sigma receptor subtypes. The σ2 receptor is now identified as Transmembrane Protein 97 (TMEM97).

Nuclear receptors are a class of proteins that act as transcription factors, modulated by the binding of small signaling molecules to regulate gene expression. The farnesoid X receptor (FXR), a member of this superfamily, is primarily expressed in the liver, kidney, and intestine and plays a role in cholesterol and bile acid metabolism.

Research into compounds structurally related to this compound has indicated potential activity in modulating nuclear receptors. Specifically, a patent for azepinoindole derivatives describes compounds for modulating the activity of nuclear receptors, including FXR. One of the examples cited is 3-[2-(3,4-dimethoxyphenyl)-acetyl]-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylic acid ethyl ester, a molecule that shares the 3,4-dimethoxyphenyl moiety. This suggests that this chemical group may be important for interaction with nuclear receptors like FXR, although direct studies on this compound itself are required for confirmation.

Sigma Receptor Subtype (σ1R, σ2R/TMEM97) Binding Affinities and Selectivity

Quantitative Assessment of Binding Affinity

The initial step in characterizing a compound's interaction with a biological target is to quantify its binding affinity, which is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate a higher affinity. These assessments are typically performed using in vitro assays.

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. perceptive.com These assays use a radioactively labeled ligand (a radioligand) that is known to bind to the target of interest. By measuring how effectively a test compound competes with the radioligand for the binding site, its affinity can be determined.

For targets like the sigma-2 (σ2) receptor, radioligands such as [3H]1,3-di-o-tolylguanidine ([3H]DTG) are commonly employed. acs.orgacs.org However, [3H]DTG binds with similar affinity to both sigma-1 (σ1) and σ2 receptors, necessitating the use of a masking agent like (+)-pentazocine to block binding to the σ1 receptor when studying the σ2 receptor. acs.orgnih.govupenn.edu More recently, selective radioligands like [125I]RHM-4 have been developed, which show high affinity and selectivity for the σ2 receptor, eliminating the need for masking agents and potentially providing more accurate screening results. upenn.edu

While specific binding data for this compound is not detailed in the provided literature, the binding affinities of structurally related compounds containing either the dimethoxyphenyl moiety or the azepane ring highlight the type of data generated from these assays. For instance, various compounds with these motifs have been evaluated for their affinity at sigma receptors, demonstrating Ki values in the nanomolar range. acs.orgresearchgate.net

Table 1: Example Sigma Receptor Binding Affinities for Structurally Related Ligands This table presents data for compounds structurally related to this compound to illustrate the data obtained from radioligand binding assays. The data does not represent the specific target compound of this article.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 54 (2-(3,4-dichlorophenyl)-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one) | σ1 | 1.4 | acs.org |

| Compound 12 (Admantamane-azepane derivative) | σ1 | 7.2 | researchgate.net |

| Compound 3b (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative) | σ2 | 5-6 | researchgate.net |

| Fenpropimorph Derivative 1 | σ1 | High (nanomolar range) | acs.org |

Beyond simply binding to a target, it is essential to determine the functional consequence of that interaction—whether the compound acts as an agonist, antagonist, or inhibitor. Biochemical assays are employed to measure this functional activity. smolecule.com For example, if the target is an enzyme, assays can measure the compound's ability to inhibit the enzyme's catalytic activity, often yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). mdpi.com If the target is a G-protein coupled receptor (GPCR), functional assays might measure changes in downstream signaling molecules, such as cyclic AMP (cAMP). upstate.edu For instance, studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which also feature a dimethoxyphenyl group, used assays to measure the inhibition of CRF-induced cAMP accumulation to confirm their antagonist activity at the CRFR1 receptor. upstate.edu

In Vitro Radioligand Binding Assays (e.g., using [3H]DTG, [125I]RHM-4)

Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Exploration

SAR and STR studies are cornerstones of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying the chemical structure and observing the effects on binding affinity and functional activity, researchers can build a model of the key pharmacophoric elements and physicochemical properties required for optimal interaction with the biological target. nih.gov

The nature and position of substituents on a core molecular scaffold can dramatically influence its biological activity. The 3,4-dimethoxyphenyl group in the title compound is a common motif in biologically active molecules. SAR studies on related compounds have demonstrated the importance of this specific substitution pattern. For example, in a series of HIF-1 pathway inhibitors, a 3,4-dimethoxybenzenesulfonyl group was found to confer the strongest inhibitory activity compared to other arylsulfonyl groups. nih.gov The methoxy (B1213986) groups are significant as their oxygen atoms can act as hydrogen bond acceptors, potentially enhancing target interaction. In contrast, methyl groups are more lipophilic and lack this hydrogen-bonding capacity, which can lead to different binding modes and potencies. The electron-donating nature of methoxy groups can also influence the electronic properties of the aromatic ring, which can be critical for certain molecular interactions.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the class of compounds to which this compound belongs, both the azepane ring and the dimethoxyphenyl group are considered key pharmacophoric elements.

Azepane Ring: This seven-membered saturated heterocycle is found in numerous FDA-approved drugs and biologically active compounds. nih.gov Its size and conformational flexibility can be critical for fitting into specific binding pockets. nih.gov The nitrogen atom within the ring is typically a key interaction point, often acting as a hydrogen bond acceptor or participating in ionic interactions when protonated. researchgate.net The azepane ring serves as a scaffold, positioning other functional groups in the correct orientation for target engagement. nih.gov

Hydrogen-Bonding Capacity: Hydrogen bonds are among the most important non-covalent interactions that stabilize a drug-target complex. researchgate.netsemanticscholar.org The two oxygen atoms in the 3,4-dimethoxyphenyl group of the title compound can act as hydrogen bond acceptors. chemrxiv.org The nitrogen atom in the azepane ring can also function as a hydrogen bond acceptor. These interactions can anchor the molecule within the binding site, contributing significantly to its binding affinity and specificity. semanticscholar.org

Lipophilicity: Lipophilicity influences a compound's ability to cross biological membranes and also affects its binding to the target. The interaction between a ligand and its target often involves the displacement of water molecules from both surfaces, a process driven by the hydrophobic effect. chemrxiv.org The dimethoxyphenyl group and the hydrocarbon backbone of the azepane ring contribute to the lipophilicity of this compound. Optimizing lipophilicity is a key challenge in drug design, as excessive lipophilicity can lead to poor solubility and non-specific binding, while insufficient lipophilicity can hinder membrane permeability.

Computational Chemistry and Cheminformatics for 2 3,4 Dimethoxyphenyl Azepane Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of modern chemical research, offering a microscopic view of a molecule's behavior. For "2-(3,4-Dimethoxyphenyl)azepane," these techniques are instrumental in predicting its three-dimensional structure, understanding its dynamic behavior, and exploring its interactions with biological targets.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," docking simulations can elucidate how the molecule might interact with the binding site of a protein or other macromolecular target. This technique is crucial for structure-activity relationship (SAR) studies and in the field of drug discovery.

The process involves placing the 3D structure of "this compound" into the active site of a target receptor and using a scoring function to estimate the binding affinity. For instance, studies on similar azepane-containing molecules have utilized software like AutoDock to predict binding poses at various receptors. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the target's binding pocket. The 3,4-dimethoxyphenyl group and the azepane ring are key features that would be analyzed for their contribution to binding. upstate.edu

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target (Note: This data is illustrative and based on typical outputs for similar compounds.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Hypothetical Receptor A | -8.5 | Tyr112, Phe254, Trp301 | Hydrophobic, Pi-Pi Stacking |

| Hypothetical Enzyme B | -7.9 | Ser95, Asn150 | Hydrogen Bond (with methoxy (B1213986) oxygens) |

| Hypothetical Channel C | -9.2 | Leu45, Val88, Ile102 | Hydrophobic (with azepane ring) |

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. peerj.com For "this compound," MD simulations can be used to study the conformational flexibility of the azepane ring and the orientation of the dimethoxyphenyl substituent over time.

Quantum mechanical (QM) methods are employed to investigate the electronic structure and intrinsic properties of a molecule with high accuracy. nih.gov Density Functional Theory (DFT) is a particularly popular QM method due to its balance of accuracy and computational cost, making it suitable for studying molecules of the size of "this compound." researchgate.netclinicsearchonline.org

QM calculations can optimize the molecule's geometry and compute a wide range of electronic properties. researchgate.net These studies are foundational for understanding the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions from first principles. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

DFT calculations are commonly used to determine the energies of these orbitals. researchgate.net The HOMO-LUMO gap can provide insights into the charge transfer interactions that can occur within the molecule. researchgate.net For "this compound," the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed more broadly across the molecule.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap (Note: Values are hypothetical, calculated using DFT at the B3LYP/6-31G(d) level of theory, typical for such compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Theoretical vibrational analysis through QM methods can predict the infrared (IR) and Raman spectra of "this compound." researchgate.netclinicsearchonline.org After optimizing the molecular geometry to find its lowest energy conformation, frequency calculations are performed. nepjol.info The resulting vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. nist.gov Comparing these calculated frequencies with experimental spectroscopic data can help to confirm the molecular structure. clinicsearchonline.org

Geometrical parameters such as bond lengths, bond angles, and dihedral angles are also obtained from the optimized structure. These theoretical values provide a precise 3D model of the molecule. researchgate.netnepjol.info

Table 3: Selected Optimized Geometrical Parameters and Vibrational Frequencies (Note: Data is illustrative, based on DFT calculations and known values for similar functional groups.)

| Parameter | Type | Calculated Value |

|---|---|---|

| C-C (aromatic) | Bond Length | ~1.39 Å |

| C-N (azepane) | Bond Length | ~1.47 Å |

| C-O (methoxy) | Bond Length | ~1.36 Å |

| C-N-C (azepane) | Bond Angle | ~112° |

| Aromatic C-H Stretch | Vibrational Frequency | ~3100 cm⁻¹ |

| Aliphatic C-H Stretch (azepane) | Vibrational Frequency | ~2950 cm⁻¹ |

| C-O Stretch (methoxy) | Vibrational Frequency | ~1250 cm⁻¹ |

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule from the results of a QM calculation. researchgate.netnist.gov This analysis partitions the total electron density among the constituent atoms, providing insight into the electrostatic potential and the polar nature of chemical bonds.

For "this compound," the Mulliken charge distribution would show that the oxygen and nitrogen atoms are the most electronegative, bearing negative partial charges. researchgate.net Conversely, the hydrogen atoms would be electropositive. researchgate.net The carbon atoms would exhibit a range of charges depending on their bonding environment. This charge information is valuable for understanding intermolecular interactions, particularly hydrogen bonding and electrostatic attractions.

Table 4: Illustrative Mulliken Atomic Charges (Note: Values are representative, derived from QM calculations on similar structures.)

| Atom Type | Typical Mulliken Charge (e) |

|---|---|

| Nitrogen (in azepane) | -0.55 to -0.70 |

| Oxygen (in methoxy) | -0.50 to -0.65 |

| Aromatic Carbons | -0.20 to +0.20 |

| Aliphatic Carbons (in azepane) | -0.25 to -0.10 |

| Hydrogen (attached to Carbon) | +0.10 to +0.25 |

Quantum Mechanical (QM) Studies (e.g., Density Functional Theory, Hartree-Fock) for Electronic Structure Analysis

Global Chemical Reactivity Descriptors

Studies on related heterocyclic compounds have shown that these descriptors can elucidate the relationship between a molecule's structure, stability, and global chemical reactivity. researchgate.net For instance, a high global electrophilicity index suggests a compound is more likely to act as an electrophile in reactions. researchgate.net While specific values for this compound are not detailed in the provided search results, the principles of these calculations on similar structures are well-established. researchgate.netresearchgate.net The polarity of the solvent can also influence these descriptors. researchgate.net

Table 1: Key Global Chemical Reactivity Descriptors

| Descriptor | Definition | Significance |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Higher hardness implies lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Higher softness implies higher reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Indicates the direction of charge transfer. |

| Chemical Potential (μ) | The negative of electronegativity. | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Higher values indicate greater electrophilicity. |

This table is based on established principles of global chemical reactivity descriptors and their general application in computational chemistry. researchgate.netijres.orgekb.egnih.gov

Potential Energy Surface (PES) and Transition State Analysis

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. uni-siegen.de By exploring the PES, researchers can identify stable conformations (energy minima) and the transition states that connect them (saddle points). uni-siegen.de This analysis is crucial for understanding reaction mechanisms and conformational dynamics. uni-siegen.deq-chem.com

For a molecule like this compound, with its flexible azepane ring and rotatable bonds, the PES can be complex. Computational methods can be used to perform relaxed PES scans, where one or more internal coordinates (like dihedral angles) are systematically varied, and the rest of the molecule's geometry is optimized at each step. q-chem.com This helps in identifying low-energy pathways for conformational changes. q-chem.com Transition state analysis further refines this by locating the exact energy barrier for a given process, providing critical information about reaction rates. The cooling of excited hot electron-hole plasma can also induce a shift of the PES.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

QM/MM methods offer a computationally efficient approach to study large molecular systems by treating a small, electronically significant part of the system with high-level quantum mechanics (QM) and the remainder with classical molecular mechanics (MM). numberanalytics.comarxiv.orgusc.edu This hybrid approach is particularly useful for studying enzymatic reactions and molecules in solution. numberanalytics.comusc.edu

In the context of this compound, QM/MM simulations could be employed to study its interaction with a biological target, such as a receptor or enzyme. nih.gov The azepane derivative itself would likely be treated as the QM region, allowing for a detailed description of its electronic structure and how it changes upon binding. nih.gov The surrounding protein and solvent would constitute the MM region. numberanalytics.com The accuracy of QM/MM simulations depends on factors like the size of the QM region and the treatment of the boundary between the QM and MM regions. usc.edunih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govnih.gov

Development of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore models are developed when the 3D structure of the biological target is unknown. nih.gov These models are derived from a set of active compounds, identifying the common chemical features responsible for their activity. nih.gov For a series of azepane derivatives, a ligand-based approach would involve aligning the structures and identifying common hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are crucial for their pharmacological effect. nih.gov The goal is to create a hypothesis that can be used to screen for new, potentially active compounds. nih.gov

Structure-Based Pharmacophore Model Generation

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated. nih.govmedsci.org This approach identifies the key interaction points within the receptor's binding site. medsci.org For this compound, if its target were known and structurally characterized, a pharmacophore model could be built based on the interactions observed in the protein-ligand complex. medsci.orgnih.gov This model would highlight the specific features of the binding pocket that are complementary to a potent ligand. medsci.org

Pharmacophore Feature Analysis (e.g., Hydrogen Bond Donors/Acceptors, Aromatic Rings)

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction |

| Hydrogen Bond Acceptor | Oxygen atoms of the two methoxy groups; Nitrogen atom of the azepane ring. | Interaction with hydrogen bond donor groups on a receptor. medsci.orgnih.gov |

| Hydrogen Bond Donor | Nitrogen atom of the azepane ring (if protonated). | Interaction with hydrogen bond acceptor groups on a receptor. medsci.orgnih.gov |

| Aromatic Ring | The 3,4-dimethoxyphenyl group. | Pi-pi stacking or other aromatic interactions with the receptor. nih.govmedsci.org |

| Hydrophobic Region | The azepane ring and the phenyl group. | Interaction with hydrophobic pockets in the receptor. medsci.org |

This table is derived from the chemical structure of this compound and general principles of pharmacophore analysis. nih.govmedsci.orgnih.govnsf.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to correlate the chemical structure of compounds with their biological activities. nih.gov By developing mathematical models, QSAR enables the prediction of activity for novel molecules, guiding the synthesis of more potent and selective compounds. mdpi.com For derivatives of this compound, QSAR studies are instrumental in understanding the structural requirements for interacting with specific biological targets, such as dopamine (B1211576) receptors. researchgate.netnih.gov

The fundamental principle of QSAR is that the biological effect of a chemical is a function of its physicochemical properties. The process involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, developing a mathematical model, and validating its predictive power. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques analyze the steric and electrostatic fields surrounding a series of aligned molecules to derive a relationship with their biological activity. nih.gov

In the context of azepane-containing compounds targeting dopamine receptors, 3D-QSAR models have been successfully developed. researchgate.netnih.gov For instance, studies on dopamine D2 and D3 receptor ligands have shown that these models can possess excellent correlation and high predictive power. nih.gov The alignment of the molecules, which is a critical step, can be based on the structure of a known ligand within the receptor's binding site, a process known as molecular docking-based alignment. nih.gov

The outputs of a 3D-QSAR analysis are contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a CoMFA analysis might reveal areas where bulky (sterically favored) groups increase binding affinity or where electropositive groups are preferred. nih.gov These insights provide rational guidance for designing new analogues of this compound with improved therapeutic profiles. The robustness and predictive ability of a QSAR model are evaluated using statistical metrics such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| r² (Non-cross-validated r²) | Indicates the goodness of fit of the model to the training data. | > 0.6 researchgate.net |

| r²_pred (External validation r²) | Measures the predictive power of the model on an external test set. | > 0.6 nih.gov |

| Standard Error of Prediction (SEP) | Indicates the absolute error in the predicted activity values. | Low value desired |

Virtual Screening Methodologies for Lead Compound Identification